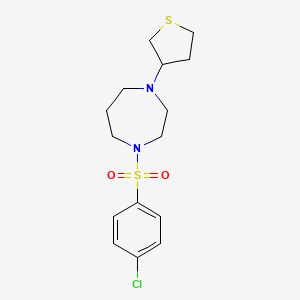
1-((4-Chlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives involves multicomponent reactions and subsequent intramolecular cyclization. A notable method includes the Ugi multicomponent reaction followed by an intramolecular SN2 reaction to obtain 1-sulfonyl 1,4-diazepan-5-ones in high yield through Mitsunobu cyclization or using sulfuryl diimidazole for cyclization under different conditions (Banfi et al., 2007). Another approach utilizes the aza-[5 + 2] cycloaddition of indoloazomethine ylides for the synthesis of C-sulfonylated 1,4-diazepines (Heo et al., 2020).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been elucidated through X-ray crystallography and docking studies. For instance, the crystal structure of certain tetrazole derivatives provides insights into the planarity of tetrazole rings and the orientation of aryl rings, which show no conjugation to the tetrazole groups (Al-Hourani et al., 2015).
Chemical Reactions and Properties
1,4-Diazepane derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions and denitrogenation of sulfonyl pyrazolines, leading to the formation of cyclopropanes or other cyclic compounds with high selectivity and yield (Cruz Cruz et al., 2009).
Physical Properties Analysis
Physical properties of 1,4-diazepane derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthetic chemistry. Detailed structural analysis, such as that of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, reveals information about molecular conformation and intermolecular interactions (Girish et al., 2008).
Chemical Properties Analysis
The reactivity of 1,4-diazepane derivatives towards different chemical reagents and conditions highlights their chemical properties. For example, the preparation of arylsulfonyl-substituted 1,2-diazacycloocta-tetraenes and their thermolysis to yield pyridine derivatives demonstrate the versatility of these compounds in chemical synthesis (Yogi et al., 1987).
Scientific Research Applications
Novel Catalysts and Synthesis Promotion
Researchers have developed and characterized novel nanosized N-sulfonated Brönsted acidic catalysts that efficiently promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. These catalysts have shown excellent yields in short reaction times and can be reused multiple times without loss of catalytic activity (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016). Furthermore, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides under mild conditions has been described, leading to the formation of C-sulfonylated 1,4-diazepines (Namrim Heo et al., 2020).
Human Chymase Inhibitors
In medicinal chemistry, a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were designed, synthesized, and evaluated as human chymase inhibitors. This research led to the identification of potent inhibitors, indicating the potential therapeutic applications of these compounds (Taisaku Tanaka et al., 2007).
Materials Science Applications
The development of water-soluble sulfonated monomers based on 3,4-propylenedioxythiophene (ProDOT-sultone) for the fabrication of high-contrast solid-state electrochromic devices showcases the application of these compounds in materials science. These devices exhibited better electrochromic properties, including color contrast and switching time, compared to their counterparts, highlighting the utility of such compounds in creating advanced materials (V. Jain et al., 2009).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.
Future Directions
Future research on this compound would likely involve determining its physical and chemical properties, studying its reactivity, and potentially exploring its biological activity. However, without specific information or studies on this compound, it’s difficult to predict exact future directions.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S2/c16-13-2-4-15(5-3-13)22(19,20)18-8-1-7-17(9-10-18)14-6-11-21-12-14/h2-5,14H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRGTDUADESOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

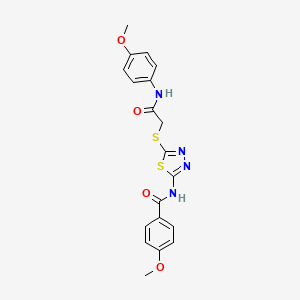
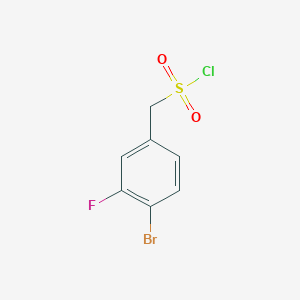
![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)
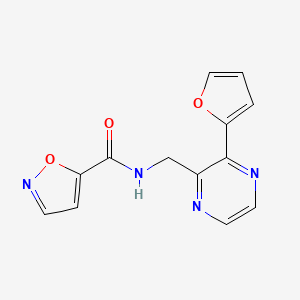
![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)
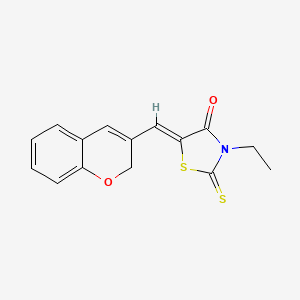
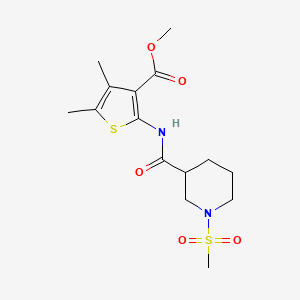
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)